An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylthiophenol
An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylthiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-Butylthiophenol (also known as 4-tert-butylbenzenethiol), an organic compound with applications as an intermediate in the manufacturing of pharmaceuticals, agrochemicals, and as a stabilizer in polymer systems.[1][2] This document details established synthetic methodologies, experimental protocols, and key characterization data to support research and development activities.
Physicochemical Properties
4-tert-Butylthiophenol is a clear, colorless to light yellow liquid at room temperature.[1][3][4] It is characterized by a distinct thiol odor and is sensitive to air.[3] Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of 4-tert-Butylthiophenol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄S | [4] |
| Molecular Weight | 166.28 g/mol | [4] |
| Boiling Point | 238 °C (lit.) | [3] |
| Melting Point | -11 °C | [3] |
| Density | 0.964 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.5480 (lit.) | [3] |
| Water Solubility | Insoluble | [3] |
Synthesis of 4-tert-Butylthiophenol
Several synthetic routes for the preparation of 4-tert-Butylthiophenol have been reported. The following sections detail three distinct and effective methods.
Synthesis from Thiophenol and Isobutylene
This method involves the Friedel-Crafts alkylation of thiophenol with isobutylene using a boron trifluoride-phosphoric acid complex as a catalyst.
To a mixture of 1100 grams (10.0 moles) of thiophenol and 300 grams of boron trifluoride-phosphoric acid complex, 620 grams (10.9 moles) of isobutylene is slowly added with stirring at 0°C. After the addition is complete, the mixture is stirred at 0-10°C for two hours. The reaction mixture is then heated to 70°C and stirred at 70-75°C for an additional two hours. After cooling to 25°C, the organic layer is separated from the catalyst layer and dissolved in 500 ml of toluene. The toluene solution is washed four times with 1000-ml portions of water and subsequently dried with magnesium sulfate. The toluene is removed in vacuo, and the residue is distilled to yield 4-tert-Butylthiophenol.
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Yield: 68%
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Boiling Point of Product: 58°-60°C at 1.00 mm Hg
Caption: Synthesis of 4-tert-Butylthiophenol from Thiophenol and Isobutylene.
Synthesis from p-tert-Butylbenzenesulfonyl Chloride
This procedure involves the reduction of p-tert-butylbenzenesulfonyl chloride to the corresponding thiophenol.
In a reaction vessel, 60.0 g of p-tert-butylbenzenesulfonyl chloride, 250 ml of water, and 150 ml of chlorosulfonic acid are combined and mechanically stirred. To this mixture, 1.3 g of triphenylphosphine, 5.7 g of iron, and 34 g of sodium sulfide are added. The reaction is carried out at 200°C for 4 hours, with progress monitored by TLC. After the reaction, the mixture is allowed to stand, and the aqueous layer is separated. The pH of the aqueous layer is adjusted to 1.0, and the organic phase is extracted. The solvent is concentrated, and the product is purified by distillation under reduced pressure.[1]
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Yield: 93.7%[1]
Caption: Synthesis from p-tert-Butylbenzenesulfonyl Chloride.
Synthesis from tert-Butyl 4-(tert-butyl)phenyl Sulfide and Thiophenol
This route involves the transalkylation of tert-butyl 4-(tert-butyl)phenyl sulfide with thiophenol.
A mixture of tert-butyl 4-(tert-butyl)phenyl sulfide, thiophenol, and a boron trifluoride-phosphoric acid complex is slowly heated to 90°C and stirred for four hours. The reaction mixture is then cooled to 25°C. The organic layer is separated and purified to yield 4-tert-Butylthiophenol.[1]
